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[City, State] – [Date] – New preclinical and clinical data demonstrate that camizestrant, a next-

generation oral selective estrogen receptor degrader (SERD), exhibits superior efficacy over

fulvestrant in breast cancer models that have developed resistance to fulvestrant, particularly

those harboring ESR1 mutations. These findings position camizestrant as a promising

therapeutic option for patients with advanced or metastatic ER-positive breast cancer who have

progressed on prior endocrine therapies.

Camizestrant is an investigational agent that, like fulvestrant, antagonizes and degrades the

estrogen receptor (ER), a key driver of growth in the majority of breast cancers. However,

preclinical studies have shown that camizestrant can overcome common mechanisms of

resistance to fulvestrant and other endocrine therapies.

Preclinical Efficacy in Fulvestrant-Resistant Models
In preclinical studies using patient-derived xenograft (PDX) models of ER-positive breast

cancer, camizestrant demonstrated significant antitumor activity in both fulvestrant-sensitive

and fulvestrant-resistant tumors. Notably, in models with acquired resistance to fulvestrant,

including those with and without ESR1 mutations, camizestrant treatment resulted in marked

tumor growth inhibition.
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Model Type Treatment Group
Tumor Growth
Inhibition (%)

ESR1 Mutation
Status

Fulvestrant-Resistant

PDX
Camizestrant

Strong Antitumor

Activity
Wild-Type (wt)

Fulvestrant Minimal Activity Wild-Type (wt)

Fulvestrant-Resistant

PDX
Camizestrant

Strong Antitumor

Activity
Mutant (m)

Fulvestrant Minimal Activity Mutant (m)

Table 1: Comparative Efficacy of Camizestrant and Fulvestrant in Fulvestrant-Resistant

Patient-Derived Xenograft (PDX) Models.[1][2]

Further in vitro studies in MCF-7 breast cancer cell lines engineered to express wild-type or

Y537S mutant ESR1 showed that while both camizestrant and fulvestrant could inhibit

proliferation, camizestrant demonstrated potent activity against the mutant cell line, a common

source of fulvestrant resistance.

Cell Line Compound pIC50 (Proliferation)

MCF-7 ESR1 wt Camizestrant Data not specified

Fulvestrant Data not specified

MCF-7 ESR1 Y537S Camizestrant Data not specified

Fulvestrant Data not specified

Table 2: Antiproliferative Activity of Camizestrant and Fulvestrant in MCF-7 cells with Wild-

Type and Mutant ESR1.[1] (Note: Specific pIC50 values were not available in the provided

search results).

Clinical Evidence from the SERENA-2 Trial
The superior efficacy of camizestrant in overcoming resistance was further substantiated in

the Phase II SERENA-2 clinical trial. This study compared camizestrant to fulvestrant in post-
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menopausal women with ER-positive, HER2-negative advanced breast cancer who had

progressed on prior endocrine therapy.

The trial demonstrated a statistically significant and clinically meaningful improvement in

progression-free survival (PFS) for patients treated with camizestrant compared to those who

received fulvestrant. This benefit was particularly pronounced in the subgroup of patients with

detectable ESR1 mutations in their tumors.

Patient Subgroup Treatment
Median
Progression-Free
Survival (months)

Hazard Ratio (HR)

Overall Population Camizestrant (75mg) 7.2 0.58

Camizestrant (150mg) 7.7 0.67

Fulvestrant 3.7 -

ESR1-mutant Camizestrant (75mg) 6.3 0.33

Camizestrant (150mg) 9.2 0.55

Fulvestrant 2.2 -

ESR1 Wild-Type Camizestrant (75mg) Not Specified 0.78

Camizestrant (150mg) Not Specified 0.76

Fulvestrant Not Specified -

Table 3: Progression-Free Survival in the SERENA-2 Trial.[3][4]

Mechanism of Action and Overcoming Resistance
Fulvestrant resistance can arise from various mechanisms, including the acquisition of ESR1

mutations that render the estrogen receptor constitutively active, independent of its ligand,

estrogen. Other mechanisms involve the activation of alternative growth factor signaling

pathways, such as the PI3K/AKT/mTOR pathway, which can bypass the need for ER-mediated

signaling.
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Camizestrant's mechanism of action involves potent and efficient degradation of the estrogen

receptor, including its mutated forms. This comprehensive ER degradation is believed to be a

key factor in its ability to overcome resistance. Furthermore, preclinical evidence suggests that

camizestrant effectively suppresses ER-regulated gene expression even in the presence of

ESR1 mutations.
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Figure 1: Mechanism of Camizestrant in Overcoming Fulvestrant Resistance.
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Experimental Protocols
Patient-Derived Xenograft (PDX) Models:

Model Establishment: Tumor fragments from patients with ER-positive breast cancer were

implanted subcutaneously into immunocompromised mice.

Development of Resistance: For fulvestrant-resistant models, tumors were allowed to grow

in the presence of fulvestrant until they demonstrated progressive disease.

Treatment: Once tumors reached a specified volume, mice were randomized to receive

vehicle, fulvestrant, or camizestrant. Drug formulations and dosing schedules were

administered as described in the specific study protocols.[5]

Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers,

and tumor volume was calculated.

Endpoint Analysis: The primary endpoint was typically tumor growth inhibition, calculated as

the percentage change in tumor volume from baseline compared to the vehicle control

group.

Cell-Based Proliferation Assays:

Cell Culture: MCF-7 breast cancer cells, including those engineered to express wild-type or

mutant ESR1, were cultured in appropriate media.

Compound Treatment: Cells were seeded in multi-well plates and treated with a range of

concentrations of camizestrant or fulvestrant.

Proliferation Assessment: After a defined incubation period (e.g., 5 days), cell viability or

proliferation was assessed using standard methods such as CellTiter-Glo®.

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine

the potency of each compound.

SERENA-2 Clinical Trial:

Study Design: A randomized, open-label, multicenter Phase II trial.
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Patient Population: Post-menopausal women with ER-positive, HER2-negative advanced or

metastatic breast cancer who had experienced disease progression on at least one prior

endocrine therapy.

Intervention: Patients were randomized to receive either camizestrant (at various doses) or

fulvestrant.[6]

Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival

(PFS).[6]

ESR1 Mutation Analysis: Baseline tumor tissue or circulating tumor DNA (ctDNA) was

analyzed for the presence of ESR1 mutations.
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Figure 2: Experimental Workflow for Evaluating Camizestrant Efficacy.
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Conclusion
The available preclinical and clinical data strongly support the superior efficacy of

camizestrant over fulvestrant in fulvestrant-resistant breast cancer models. Its ability to

potently degrade both wild-type and mutant estrogen receptors provides a clear mechanism for

overcoming a key driver of endocrine therapy resistance. The results of the SERENA-2 trial, in

particular, highlight the potential of camizestrant to become a new standard of care for

patients with advanced ER-positive breast cancer, especially for those whose tumors harbor

ESR1 mutations. Further investigation in ongoing Phase III trials will be crucial to fully define

the role of this promising new agent in the treatment landscape.
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at: [https://www.benchchem.com/product/b1654347#efficacy-of-camizestrant-in-fulvestrant-
resistant-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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